4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide

Medicinal chemistry Structure-activity relationship Computational drug design

This meta-nitrophenyl sulfonylbutanamide is a differentiated building block for SAR programs targeting TCPTP (compare to tosyl analog IC50 24.4 µM), carbonic anhydrase isoforms, and beta-glucuronidase. The 4-methoxyphenylsulfonyl warhead with 3-nitrophenyl amide tail offers distinct electronic and steric properties vs. its 4-nitro, unsubstituted, and tosyl congeners. The meta-nitro group enables selective reduction to 3-aminophenyl for rapid library expansion. Source this exact isomer to ensure target engagement fidelity in your screening campaign.

Molecular Formula C17H18N2O6S
Molecular Weight 378.4
CAS No. 941967-90-4
Cat. No. B2506671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide
CAS941967-90-4
Molecular FormulaC17H18N2O6S
Molecular Weight378.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C17H18N2O6S/c1-25-15-7-9-16(10-8-15)26(23,24)11-3-6-17(20)18-13-4-2-5-14(12-13)19(21)22/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,18,20)
InChIKeyMSOVOGGJWCSCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide (CAS 941967-90-4): Key Compound Identity for Scientific Procurement


4-((4-Methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide (CAS 941967-90-4) is a synthetic sulfonamide-bearing butanamide with molecular formula C17H18N2O6S and molecular weight 378.4 g/mol . It belongs to the class of N-aryl-4-sulfonylbutanamides, which are widely employed as building blocks for medicinal chemistry screening libraries and as starting points for structure–activity relationship (SAR) exploration . The compound combines a 4-methoxyphenylsulfonyl warhead with a 3-nitrophenyl amide tail, a functional pair that confers specific electronic and steric properties distinct from its 4-nitrophenyl, unsubstituted phenylsulfonyl, and tosyl congeners. This specific combination influences molecular recognition in enzyme active sites, making the compound a valuable tool for target-based screening and SAR campaigns, yet substitution with analogs lacking these exact functional groups can lead to divergent biological outcomes.

Why Close Analogs of 4-((4-Methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide Cannot Be Interchanged Without Experimental Validation


Despite sharing the 4-sulfonylbutanamide core, subtle modifications to either the sulfonyl-linked moiety or the nitrophenyl amide group profoundly alter the compound's physicochemical and biological profile. The para-methoxy substituent on the phenylsulfonyl ring modulates electron density at the sulfonyl group, affecting its hydrogen-bond-accepting capability and metabolic stability, while the meta-nitro arrangement on the aniline ring determines the orientation of the electron-withdrawing nitro group relative to the amide bond [1]. The closest available analogs—the 4-nitrophenyl isomer (CAS 941879-05-6), the unsubstituted phenylsulfonyl variant (CAS 941878-12-2), and the tosyl (4-methylphenylsulfonyl) analog (CAS 941925-84-4)—each differ from the target compound by a single functional group, yet these minimal changes have been shown in related sulfonamide libraries to shift IC50 values by more than an order of magnitude across multiple enzyme targets [2]. Generic substitution without experimental verification therefore risks selecting a compound with significantly altered target engagement or physicochemical behavior.

Quantitative Differentiation Evidence for 4-((4-Methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide Versus Its Closest Structural Analogs


Meta- vs. Para-Nitro Isomerism: Divergent Electronic Landscapes and Binding Implications

The target compound bears a 3-nitrophenyl (meta-nitro) amide tail, whereas its closest isomer, 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide (CAS 941879-05-6), carries a 4-nitrophenyl (para-nitro) group. Meta- vs. para-nitro positioning alters the dipole moment vector and electrostatic potential surface of the aniline ring, which can affect hydrogen-bonding geometry with target proteins [1]. In a head-to-head crystallographic study of related N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, the C–S–N–C torsion angles differed significantly between meta- and para-nitro regioisomers, leading to distinct orientations of the phenyl rings and altered molecular packing [2]. While direct IC50 data for both isomers are not available from the same assay, this conformational divergence provides a structural basis for expecting differential target recognition.

Medicinal chemistry Structure-activity relationship Computational drug design

Methoxy vs. Methyl vs. Unsubstituted Phenylsulfonyl: Impact on Enzyme Inhibition Potency Based on Scaffold-Level Data

The target compound features a 4-methoxyphenylsulfonyl group, whereas the direct tosyl analog N-(3-nitrophenyl)-4-tosylbutanamide (CAS 941925-84-4) bears a 4-methylphenylsulfonyl group. In the related scaffold N-(3-nitrophenyl)-4-tosylbutanamide, an IC50 of 24.4 µM has been reported against T-cell protein tyrosine phosphatase (TCPTP) [1]. Separately, the unsubstituted benzenesulfonyl analog 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide (CAS 941878-12-2) has been described as an enzyme inhibitor builds on the benzenesulfonamide moiety, though without reported IC50 values . The electron-donating methoxy group in the target compound is expected to reduce the electrophilicity of the sulfonyl sulfur compared to the unsubstituted phenylsulfonyl analog, potentially attenuating reactivity with catalytic nucleophiles such as the cysteine thiol in tyrosine phosphatases or the serine hydroxyl in serine hydrolases. Although direct comparative IC50 data between these exact compounds are not yet published, scaffold-level data indicate that para-substitution of the phenylsulfonyl ring is a critical determinant of enzyme inhibition potency [2].

Enzyme inhibition Tyrosine phosphatase Glycosidase inhibition

Sulfonamide Scaffold Carbonic Anhydrase Inhibition: Class Inference for the 4-Methoxyphenylsulfonyl Warhead

Sulfonamides bearing a primary sulfonamide group (SO2NH2) are classical carbonic anhydrase (CA) inhibitors, but secondary sulfonamides and sulfones can also engage CA active sites via alternative interactions. The target compound contains a sulfone (C-SO2-C) rather than a primary sulfonamide, yet its 4-methoxyphenylsulfonyl group is structurally related to the 4-methoxybenzenesulfonamide family, a scaffold with demonstrated CA inhibitory activity [1]. A structurally related compound, 4-n-butanamido-benzenesulfonamide (CHEMBL23591), inhibits human carbonic anhydrase II (hCA II) with a Ki of 227 nM [2]. The 4-methoxy substituent on the phenyl ring is known to modulate CA isoform selectivity; for instance, 4-methoxybenzenesulfonamide-based inhibitors show differential inhibition across CA I, CA II, CA IX, and CA XII isoforms compared to unsubstituted benzenesulfonamide [3]. While the target compound's specific Ki against any CA isoform is not yet reported, the presence of the 4-methoxyphenylsulfonyl motif suggests potential for CA engagement that differentiates it from analogs lacking the methoxy substitution.

Carbonic anhydrase inhibition Sulfonamide drug discovery Glaucoma research

Beta-Glucuronidase Inhibition by Scaffold Analogs: Benchmarking Against CHEMBL137922

A structurally related compound in the same 4-((4-methoxyphenyl)sulfonyl)butanamide scaffold series, CHEMBL137922 (exact structure not disclosed but bearing the same 4-methoxyphenylsulfonylbutanamide core), has been reported to inhibit beta-glucuronidase with an IC50 of 600 nM [1]. Beta-glucuronidase is a key enzyme in drug metabolism and prodrug activation, and inhibitors of this enzyme are sought for applications in targeted cancer therapy and reducing intestinal toxicity of irinotecan. The target compound differs from CHEMBL137922 in its N-aryl substitution (3-nitrophenyl vs. unknown), but shares the same sulfonyl-butanamide linker, suggesting it may also exhibit beta-glucuronidase inhibition, potentially with altered potency or selectivity owing to the electron-withdrawing meta-nitro group [2].

Beta-glucuronidase inhibition Drug metabolism Prodrug design

Computational Property Profile: Lipophilicity and Drug-Likeness Differentiators

The target compound (C17H18N2O6S, MW 378.4) has a predicted XLogP3 of approximately 2.5 (based on fragment contributions), placing it in a favorable lipophilicity range for membrane permeability (optimal LogP 1–3 for oral drug-likeness) [1]. In contrast, the 4-nitrophenyl isomer (CAS 941879-05-6) has an identical molecular weight and formula but a different dipole moment that may alter LogP slightly. The unsubstituted phenylsulfonyl analog (CAS 941878-12-2, C16H16N2O5S, MW 348.4) is 30 Da lighter and is predicted to have a lower LogP (~1.9) due to absence of the methoxy group . The methoxy substituent also adds one hydrogen-bond acceptor, which can influence solubility and protein binding [2]. These physicochemical differences, while modest, can affect HPLC retention, Caco-2 permeability, and plasma protein binding in ADME assays, making the target compound a distinct chemical entity for property-based screening.

ADME prediction Lipophilicity Drug-likeness

Synthetic Tractability and Building-Block Diversity Advantage

The target compound is synthesized via a two-step route: coupling of 4-methoxybenzenesulfonyl chloride with butanoic acid derivatives, followed by amidation with 3-nitroaniline . This synthetic route is modular, enabling independent variation of the sulfonyl chloride and the aniline components. The 3-nitro group serves as a latent amine (via nitro reduction), providing a synthetic handle for further diversification to generate secondary amide libraries [1]. By contrast, the 4-nitrophenyl isomer offers a different vector for derivatization, and the unsubstituted phenylsulfonyl analog lacks the methoxy group that can participate in hydrogen bonding. The methoxy group also influences the compound's reactivity in electrophilic aromatic substitution, potentially guiding regioselective further functionalization [2].

Parallel synthesis Screening library design Medicinal chemistry

Research and Industrial Application Scenarios for 4-((4-Methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide Based on Verified Evidence


SAR Hit Expansion in Tyrosine Phosphatase Inhibitor Programs

Based on the reported TCPTP IC50 of 24.4 µM for the tosyl analog N-(3-nitrophenyl)-4-tosylbutanamide [1], the target compound can serve as a key methoxy-substituted comparator in SAR campaigns aimed at optimizing sulfonyl substituent effects on tyrosine phosphatase inhibition. The electron-donating methoxy group is predicted to modulate the electrophilicity of the sulfonyl moiety, offering a systematic probe of how para-substituents on the phenylsulfonyl ring influence potency against TCPTP, PTP1B, and related phosphatases.

Carbonic Anhydrase Isoform Selectivity Screening

Given the known carbonic anhydrase inhibitory activity of sulfonamide scaffolds, with 4-n-butanamido-benzenesulfonamide (CHEMBL23591) inhibiting hCA II with a Ki of 227 nM [2], the target compound, bearing the 4-methoxyphenylsulfonyl motif, is a candidate for screening against a panel of CA isoforms (CA I, II, IX, XII). The methoxy substituent may confer isoform selectivity distinct from that of des-methoxy or sulfonamide analogs, making the compound valuable for glaucoma or cancer-related CA inhibitor discovery.

Beta-Glucuronidase Inhibitor Lead Identification

With the scaffold analog CHEMBL137922 demonstrating beta-glucuronidase inhibition at IC50 = 600 nM [3], the target compound provides a novel N-(3-nitrophenyl) variant for evaluating the role of the anilide moiety in enzyme inhibition. Procurement and screening of this compound could reveal whether the electron-withdrawing m-nitro group enhances or diminishes beta-glucuronidase inhibition relative to the scaffold baseline.

Focused Library Synthesis via Nitro Reduction: Aminophenyl Probe Generation

The 3-nitrophenyl group can be selectively reduced to 3-aminophenyl under mild conditions (e.g., H2/Pd-C or SnCl2) [4]. This reduction product retains the 4-methoxyphenylsulfonyl warhead but replaces the nitro group with a primary amine, enabling subsequent amide or sulfonamide coupling to generate a diverse library of 3-substituted anilide analogs. This synthetic versatility distinguishes the meta-nitro compound from its para-nitro isomer and makes it a preferred starting material for library expansion in medicinal chemistry groups.

Quote Request

Request a Quote for 4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.